molecular formula C16H22N2O2 B13934101 tert-Butyl 5-methyl-5,6-dihydro-[2,3'-bipyridine]-1(4H)-carboxylate

tert-Butyl 5-methyl-5,6-dihydro-[2,3'-bipyridine]-1(4H)-carboxylate

Cat. No.: B13934101
M. Wt: 274.36 g/mol
InChI Key: HJZRIRSNYRRMOV-UHFFFAOYSA-N
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Description

tert-Butyl 5-methyl-5,6-dihydro-[2,3’-bipyridine]-1(4H)-carboxylate: is a synthetic organic compound that belongs to the class of bipyridine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the tert-butyl group and the bipyridine core structure imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-methyl-5,6-dihydro-[2,3’-bipyridine]-1(4H)-carboxylate typically involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete condensation.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be explored to enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-methyl-5,6-dihydro-[2,3’-bipyridine]-1(4H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bipyridine core allows for substitution reactions, where functional groups can be introduced at specific positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen atoms or other functional groups.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 5-methyl-5,6-dihydro-[2,3’-bipyridine]-1(4H)-carboxylate is used as a building block for the synthesis of more complex molecules

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its bipyridine core structure is known to interact with metal ions, making it a potential candidate for metallopharmaceuticals.

Industry: In the material science industry, tert-Butyl 5-methyl-5,6-dihydro-[2,3’-bipyridine]-1(4H)-carboxylate is used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of tert-Butyl 5-methyl-5,6-dihydro-[2,3’-bipyridine]-1(4H)-carboxylate involves its interaction with specific molecular targets. The bipyridine core can chelate metal ions, forming stable complexes that can modulate various biochemical pathways. These interactions can lead to the inhibition or activation of enzymes, affecting cellular processes such as DNA replication, protein synthesis, and signal transduction.

Comparison with Similar Compounds

  • tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols
  • tert-Butyl-substituted indolo[2,3-b]quinoxalines
  • N-(tert-Butyl)-3,5-dimethyl-N’-[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]benzohydrazide

Uniqueness: tert-Butyl 5-methyl-5,6-dihydro-[2,3’-bipyridine]-1(4H)-carboxylate stands out due to its unique bipyridine core structure, which imparts distinct chemical and physical properties. The presence of the tert-butyl group enhances its lipophilicity, making it more suitable for applications that require increased membrane permeability and stability.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

tert-butyl 3-methyl-6-pyridin-3-yl-3,4-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C16H22N2O2/c1-12-7-8-14(13-6-5-9-17-10-13)18(11-12)15(19)20-16(2,3)4/h5-6,8-10,12H,7,11H2,1-4H3

InChI Key

HJZRIRSNYRRMOV-UHFFFAOYSA-N

Canonical SMILES

CC1CC=C(N(C1)C(=O)OC(C)(C)C)C2=CN=CC=C2

Origin of Product

United States

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